Cas no 90-19-7 (7-O-Methyl Quercetin)

7-O-Methyl Quercetin structure
7-O-Methyl Quercetin structure
상품 이름:7-O-Methyl Quercetin
CAS 번호:90-19-7
MF:C16H12O7
메가와트:316.262285232544
MDL:MFCD00016931
CID:34553
PubChem ID:329751568

7-O-Methyl Quercetin 화학적 및 물리적 성질

이름 및 식별자

    • Rhamnetin
    • 3,5,3',4'-Tetrahydroxy-7-methoxyflavone
    • 7-O-Methyl Quercetin
    • beta-Rhamnocitrin
    • 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxychromen-4-one
    • RHAMNETIN(SH)
    • 7-O-Methylquercetin
    • 7-Methoxyquercetin
    • Quercetin 7-methyl ether
    • 7-Methylquercetin
    • 3,3',4',5-Tetrahydroxy-7-methoxyflavone
    • C.I. 75690
    • 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-4H-chromen-4-one
    • .beta.-Rhamnocitrin
    • NSC19802
    • 2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-4H-1-benzopyran-4-one
    • CHEMBL312163
    • Q288988
    • HY-N7036
    • E87178
    • J8G
    • KBio3_002345
    • SCHEMBL555118
    • Spectrum5_000464
    • CCRIS 3792
    • NSC-19802
    • 4H-1-Benzopyran-4-one,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-
    • 3,5,3',4'-Tetrahydroxy-7-methoxyflaone
    • NCGC00178254-01
    • SR-05000002269
    • MFCD00016931
    • KBio2_001665
    • SPECTRUM310031
    • RHAMNETIN [MI]
    • W-100338
    • SR-05000002269-2
    • SpecPlus_000463
    • Spectrum4_001872
    • Rhamnetin - Tech grade ca 50%
    • 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-chromen-4-one
    • NCGC00095624-02
    • UNII-71803L5F4S
    • SPBio_000643
    • Flavone, 3,3',4',5-tetrahydroxy-7-methoxy-
    • NCGC00095624-03
    • NSC 19802
    • Rhamnetin, analytical standard
    • CHEBI:74992
    • Spectrum2_000642
    • BDBM23410
    • AS-78315
    • EINECS 201-974-1
    • LMPK12112624
    • FT-0672192
    • Spectrum_001185
    • KBioGR_002367
    • DivK1c_006559
    • NCI60_001648
    • BRN 0047741
    • DTXSID40237979
    • AKOS027320587
    • BRD-K37206356-001-01-3
    • KBio1_001503
    • LS-69024
    • BSPBio_003125
    • KBioSS_001665
    • CS-W014522
    • 5-18-05-00495 (Beilstein Handbook Reference)
    • Flavone,3',4',5-tetrahydroxy-7-methoxy-
    • JGUZGNYPMHHYRK-UHFFFAOYSA-N
    • SDCCGMLS-0066624.P001
    • FLAVONE, 7-METHOXY-3,3',4',5-TETRAHYDROXY-
    • KBio2_006801
    • KBio2_004233
    • CCG-38555
    • 3,4',5-Tetrahydroxy-7-methoxyflavone
    • 90-19-7
    • 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-
    • Spectrum3_001343
    • NCGC00095624-01
    • 71803L5F4S
    • 2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-4H-1-benzopyran-4-one (ACI)
    • Flavone, 3,3′,4′,5-tetrahydroxy-7-methoxy- (7CI, 8CI)
    • Rhamnetin (6CI)
    • 3,3′,4′,5-Tetrahydroxy-7-methoxyflavone
    • 3,5,3′,4′-Tetrahydroxy-7-methoxyflavone
    • LY 805921
    • β-Rhamnocitrin
    • NS00015848
    • 2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-4H-1- benzopyran-4-one
    • ?-Rhamnocitrin
    • 3,3',4',5-Tetrahydroxy 7-methoxyflavone
    • DA-51073
    • MDL: MFCD00016931
    • 인치: 1S/C16H12O7/c1-22-8-5-11(19)13-12(6-8)23-16(15(21)14(13)20)7-2-3-9(17)10(18)4-7/h2-6,17-19,21H,1H3
    • InChIKey: JGUZGNYPMHHYRK-UHFFFAOYSA-N
    • 미소: O=C1C2C(=CC(=CC=2O)OC)OC(C2C=C(O)C(O)=CC=2)=C1O
    • BRN: 0047741

계산된 속성

  • 정밀분자량: 316.058303g/mol
  • 표면전하: 0
  • XLogP3: 1.9
  • 수소 결합 공급체 수량: 4
  • 수소 결합 수용체 수량: 7
  • 회전 가능한 화학 키 수량: 2
  • 동위원소 질량: 316.058303g/mol
  • 단일 동위원소 질량: 316.058303g/mol
  • 수소 결합 토폴로지 분자 극성 표면적: 116Ų
  • 중원자 수량: 23
  • 복잡도: 503
  • 동위원소 원자 수량: 0
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 정의되지 않은 원자 구성 센터 수: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 총 키 단위 수량: 1
  • 분자량: 316.26
  • 상호 변형 이기종 수량: 183
  • 표면전하: 0

실험적 성질

  • 색과 성상: Yellow powder
  • 밀도: 1.3347 (rough estimate)
  • 융해점: 293-296°C (dec.)
  • 비등점: 375.7°C (rough estimate)
  • 플래시 포인트: 238.9°C
  • 굴절률: 1.4790 (estimate)
  • PSA: 120.36000
  • LogP: 2.29100
  • 증기압: 0.0±1.9 mmHg at 25°C

7-O-Methyl Quercetin 보안 정보

  • 기호: GHS07
  • 신호어:Warning
  • 피해 선언: H315-H319-H335
  • 경고성 성명: P261-P305+P351+P338
  • 위험물 운송번호:NONH for all modes of transport
  • WGK 독일:3
  • 위험 범주 코드: 36/37/38
  • 보안 지침: S26-S36/37
  • 포카표 F사이즈:3-10
  • RTECS 번호:LK8748000
  • 위험물 표지: Xi
  • 위험 용어:R36/37/38
  • 저장 조건:2-8°C

7-O-Methyl Quercetin 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R028754-5mg
7-O-Methyl Quercetin
90-19-7 97%
5mg
¥1620 2024-05-21
eNovation Chemicals LLC
Y1078372-5mg
2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-4H-chromen-4-one
90-19-7 95%
5mg
$310 2022-11-01
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci66250-5mg
Rhamnetin
90-19-7 98%
5mg
¥2116.00 2023-09-08
TRC
M326555-5mg
7-O-Methyl Quercetin
90-19-7
5mg
$ 170.00 2023-09-07
Chemenu
CM162936-250mg
2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-4H-chromen-4-one
90-19-7 95%
250mg
$1157 2022-12-27
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1419-25 mg
beta-Rhamnocitrin
90-19-7
25mg
¥7987.00 2022-04-26
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
17799-1MG-F
7-O-Methyl Quercetin
90-19-7 analytical standard
1MG
¥1075.92 2022-02-23
SHENG KE LU SI SHENG WU JI SHU
sc-483300-2.5mg
7-O-Methyl-d3 Quercetin,
90-19-7
2.5mg
¥2858.00 2023-09-05
TargetMol Chemicals
TN1419-5 mg
Rhamnetin
90-19-7 97.6%
5mg
¥ 1,900 2023-07-10
ChromaDex Standards
ASB-00018200-010-10mg
RHAMNETIN
90-19-7 %
10mg
$270.00 2023-10-25

7-O-Methyl Quercetin 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  0 °C; 3 h, 0 °C
참조
Efficient Preparation of Various O-Methylquercetins by Selective Demethylation
Kimura, Yuki; Kato, Ryo; Oyama, Kin-ichi; Kondo, Tadao; Yoshida, Kumi, Natural Product Communications, 2016, 11(7),

합성회로 2

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Tetrahydrofuran ;  12 h, 1 atm, rt
참조
Metabolism-based synthesis, biologic evaluation and SARs analysis of O-methylated analogs of quercetin as thrombin inhibitors
Shi, Zhi-Hao; Li, Nian-Guang; Tang, Yu-Ping; Li, Wei; Yin, Lian; et al, European Journal of Medicinal Chemistry, 2012, 54, 210-222

합성회로 3

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile ,  Water ;  1.5 h, rt
참조
Regioselective O-derivatization of quercetin via formation of ester intermediates. An improved synthesis of rhamnetin and development of a new mitochondriotropic derivative
Mattarei, Andrea; Biasutto, Lucia; Rastrelli, Federico; Garbisa, Spiridione; Marotta, Ester; et al, Molecules, 2010, 15, 4722-4736

합성회로 4

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Tetrahydrofuran ;  12 h
참조
Synthetic studies on the construction of 7-O-methylquercetin through regioselective protection and alkylation of quercetin
Li, Nian Guang; Shi, Zhi Hao; Tang, Yu Ping; Yang, Jian Ping; Lu, Tu Lin; et al, Chinese Chemical Letters, 2011, 22(1), 5-8

합성회로 5

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Acetic acid ,  Water ;  4 h, reflux
참조
A planar conformation and the hydroxyl groups in the B and C rings play a pivotal role in the antioxidant capacity of quercetin and quercetin derivatives
Moalin, Mohamed; van Strijdonck, Gino P. F.; Beckers, Maud; Hagemen, Geja J.; Borm, Paul J.; et al, Molecules, 2011, 16, 9636-9650

합성회로 6

반응 조건
1.1 Catalysts: Methionine S-adenosyltransferase Solvents: Water ;  36 h, 25 °C
참조
Optimization of rhamnetin production in Escherichia coli
Sung, Su Hyun; Kim, Bong-Gyu; Ahn, Joong-Hoon, Journal of Microbiology and Biotechnology, 2011, 21(8), 854-857

합성회로 7

반응 조건
1.1 Reagents: Ampicillin Catalysts: Flavonoid 7-O-methyltransferase Solvents: Water ;  12 h, 30 °C
참조
Regiospecific Flavonoid 7-O-Methylation with Streptomyces avermitilis O-Methyltransferase Expressed in Escherichia coli
Kim, Bong-Gyu; Jung, Bo-Ra; Lee, Youngshim; Hur, Hor-Gil; Lim, Yoongho; et al, Journal of Agricultural and Food Chemistry, 2006, 54(3), 823-828

합성회로 8

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  rt; 3 h, rt
참조
Quercetin analogs with high fetal hemoglobin-inducing activity
Pabuprapap, Wachirachai; Wassanatip, Yanisa; Khetkam, Pichit; Chaichompoo, Waraluck; Kunkaewom, Sukanya; et al, Medicinal Chemistry Research, 2019, 28(10), 1755-1765

합성회로 9

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ,  Tetrahydrofuran ;  overnight, rt
1.2 Reagents: Acetic acid Solvents: Water ;  overnight, reflux
1.3 Solvents: Ethyl acetate ,  Water
참조
Hemisynthesis of all the O-monomethylated analogues of quercetin including the major metabolites, through selective protection of phenolic functions
Bouktaib, Mohamed; Lebrun, Stephane; Atmani, Aziz; Rolando, Christian, Tetrahedron, 2002, 58(50), 10001-10009

합성회로 10

반응 조건
1.1 Reagents: Sodium bicarbonate ,  Borax (B4Na2O7.10H2O) Solvents: Acetone ,  Water ;  30 min, 70 °C
1.2 Reagents: Sodium bicarbonate Solvents: Acetone ;  6 h, 50 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4
참조
Selective monomethylation of quercetin
Zhou, Zhong-hua; Fang, Zhuan; Jin, Hui; Chen, Yue; He, Ling, Synthesis, 2010, (23), 3980-3986

합성회로 11

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  6 h, 65 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  2 h, 80 °C
참조
Synthesized quercetin derivatives stimulate melanogenesis in B16 melanoma cells by influencing the expression of melanin biosynthesis proteins MITF and p38 MAPK
Yamauchi, Kosei; Mitsunaga, Tohru; Inagaki, Mizuho; Suzuki, Tohru, Bioorganic & Medicinal Chemistry, 2014, 22(13), 3331-3340

합성회로 12

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ,  Tetrahydrofuran ;  overnight, rt
1.2 Reagents: Acetic acid Solvents: Water ;  overnight, reflux
참조
Chemical synthesis of flavonoid conjugates
Barron, Denis; Cren-Olive, Cecile; Needs, Paul W., Methods in Polyphenol Analysis, 2003, 187, 187-213

합성회로 13

반응 조건
1.1 Catalysts: Flavonoid 7-O-methyltransferase Solvents: Water ;  12 h, 30 °C
참조
Regioselectivity of 7-O-methyltransferase of poplar to flavones
Kim, Bong-Gyu; Kim, Hojung; Hur, Hor-Gil; Lim, Yoongho; Ahn, Joong-Hoon, Journal of Biotechnology, 2006, 126(2), 241-247

합성회로 14

반응 조건
1.1 Solvents: Methanol ;  1 h, rt
참조
Structural requirements of flavonoids and related compounds for aldose reductase inhibitory activity
Matsuda, Hisashi; Morikawa, Toshio; Toguchida, Iwao; Yoshikawa, Masayuki, Chemical & Pharmaceutical Bulletin, 2002, 50(6), 788-795

합성회로 15

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Tetrahydrofuran ;  25 °C
참조
Biological Evaluation and SAR Analysis of O-Methylated Analogs of Quercetin as Inhibitors of Cancer Cell Proliferation
Shi, Zhi-Hao; Li, Nian-Guang; Tang, Yu-Ping; Shi, Qian-Ping; Tang, Hao; et al, Drug Development Research, 2014, 75(7), 455-462

7-O-Methyl Quercetin Raw materials

7-O-Methyl Quercetin Preparation Products

7-O-Methyl Quercetin 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:90-19-7)7-O-Methyl Quercetin
주문 번호:A1211664
인벤토리 상태:in Stock/in Stock/in Stock
재다:10mg/25mg/50mg
순결:99%/99%/99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 03:57
가격 ($):183.0/397.0/675.0

추천 기사

추천 공급업체
Hubei Cuiyuan Biotechnology Co.,Ltd
(CAS:90-19-7)beta-Rhamnocitrin
CRN0744
순결:≥98%
재다:5mg/20mg/50mg
가격 ($):문의
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:90-19-7)Rhamnetin
TBW00498
순결:>98%
재다:5mg,10mg ,20mg ,50mg ,100mg,or customized
가격 ($):문의